![molecular formula C15H28O3Si B14323374 Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane CAS No. 105884-08-0](/img/structure/B14323374.png)
Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane, also known by its IUPAC name trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane , has the chemical formula C₁₁H₂₂O₄Si with a molecular weight of approximately 246.38 g/mol . This compound features a silane group (Si) and an interesting bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Triethoxy(6-ethylidenebicyclo[221]heptan-2-yl)silane involves the reaction of an epoxide with a trimethoxysilane One common method is the reaction of 7-oxabicyclo[22The epoxide ring opens, leading to the formation of the desired compound .
Reaction Conditions::- Reactants: 7-oxabicyclo[2.2.1]heptane, trimethoxysilane
- Solvent: Typically anhydrous conditions
- Catalyst: Acidic or basic catalysts may be used
- Temperature: Reaction occurs at elevated temperatures (around 100-150°C)
Industrial Production::
Analyse Chemischer Reaktionen
Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane can undergo various reactions:
Hydrolysis: The silane groups hydrolyze to form silanol groups, which can further condense to create siloxane bonds.
Functionalization: It serves as a silane-based coupling agent, improving nanoparticle dispersion and enhancing adhesion when treating precursor materials with epoxy silanes .
Wissenschaftliche Forschungsanwendungen
Chemistry::
Surface Modification: Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane modifies surfaces, aiding in nanoparticle dispersion.
Adhesion Promotion: Used as an adhesion promoter in various materials, including photoacid generators and nanoscale polymeric structures .
Biology and Medicine:: Research on its biological applications is limited, but its unique structure may inspire further investigations.
Industry::SiCOH Film Formation: It can serve as a precursor for SiCOH films via sol-gel processes.
Nanocomposites: Functionalizing alumina nanoparticles for polyamide 12/alumina nanocomposites .
Wirkmechanismus
The exact mechanism by which Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane exerts its effects remains an area of study. Its reactivity and surface-modifying properties contribute to its applications.
Vergleich Mit ähnlichen Verbindungen
While direct analogs are scarce, comparing its unique bicyclic structure and silane functionality to related compounds highlights its distinctiveness.
Eigenschaften
CAS-Nummer |
105884-08-0 |
|---|---|
Molekularformel |
C15H28O3Si |
Molekulargewicht |
284.47 g/mol |
IUPAC-Name |
triethoxy-(6-ethylidene-2-bicyclo[2.2.1]heptanyl)silane |
InChI |
InChI=1S/C15H28O3Si/c1-5-13-9-12-10-14(13)15(11-12)19(16-6-2,17-7-3)18-8-4/h5,12,14-15H,6-11H2,1-4H3 |
InChI-Schlüssel |
KUCWOPCPVUKCDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1CC2CC1C(=CC)C2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


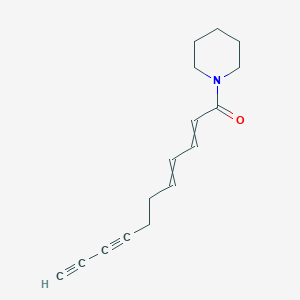
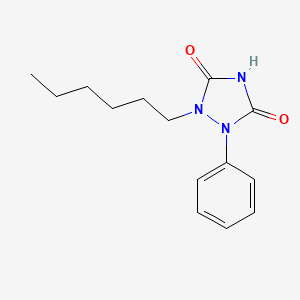
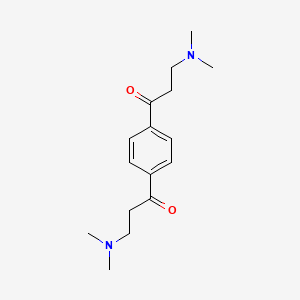
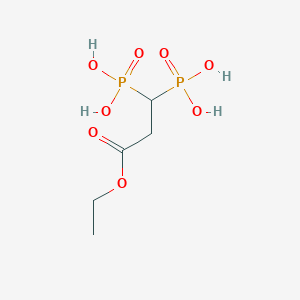
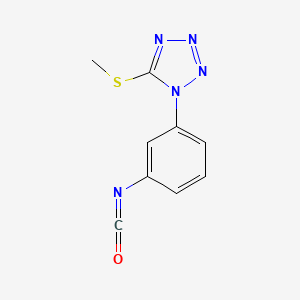
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
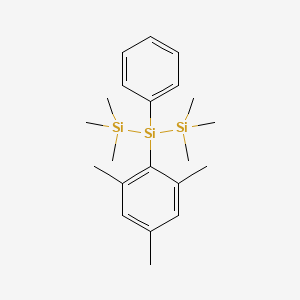
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
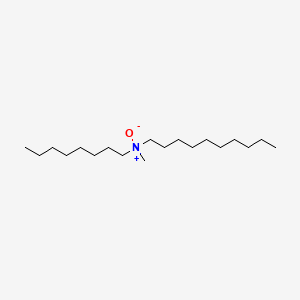
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)

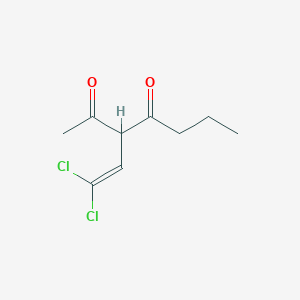
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
